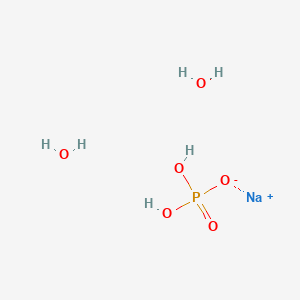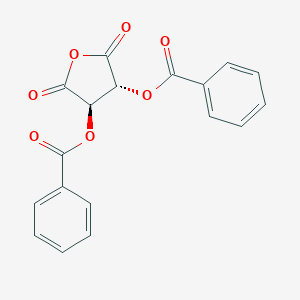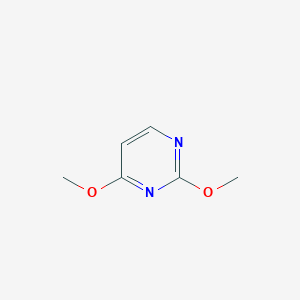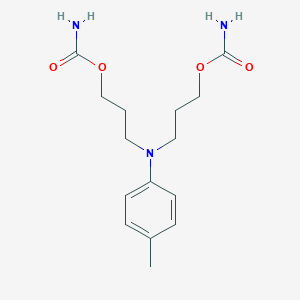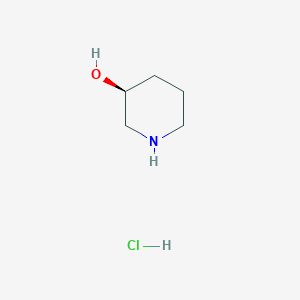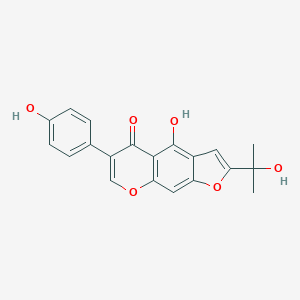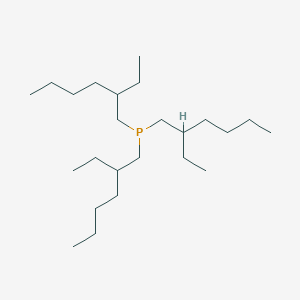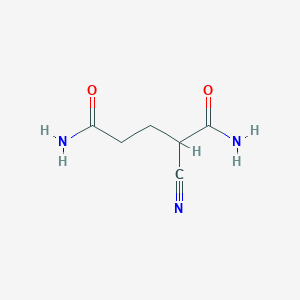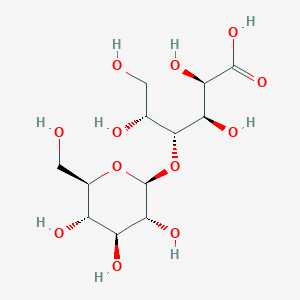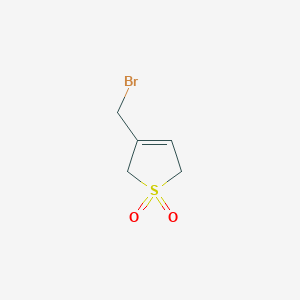![molecular formula C11H18Si B108486 [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane CAS No. 17988-44-2](/img/structure/B108486.png)
[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves catalytic reactions and specific reaction conditions. For instance, the synthesis of 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile was achieved using Bi(OTf)3–Et3N catalyzed reaction of acetone and malononitrile at room temperature, yielding a 70% yield . Although this does not directly describe the synthesis of "[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane," it suggests that similar catalytic methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction and electron diffraction techniques. For example, the crystal structure of a tetrasubstituted cyclohexene ring compound was determined, revealing the average Si-Si bond distance to be 2.35 ± 0.01 Å, and the average Si-C(sp3) bond distance to be 1.88 ± 0.04 Å . Additionally, the molecular structure of trimethylcyclopentadienylsilane was studied by electron diffraction, showing Si-C bond distances of 1.90±0.01 Å . These studies provide a basis for understanding the bond lengths and geometries that might be expected in "[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane."
Chemical Reactions Analysis
The chemical behavior of silicon-containing cyclohexene compounds can involve reactions such as solvolyses and reactions with halogens . For example, 1,2-bis(trimethylsiloxy)cyclopropanes undergo acid and base solvolyses, as well as reactions with chlorine and bromine, leading to ring opening and the formation of various products like α-ketols, enones, and β-diketones . This information could be relevant to understanding the reactivity of the Si-C bonds in "[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane."
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon-containing organic compounds are influenced by their molecular structure. The crystal packing and molecular conformation, such as the distorted sofa conformation observed in the cyclohexene ring of 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile, can affect the stability and reactivity of these compounds . The crystal structure of related compounds is often stabilized by various intermolecular interactions, which could also be expected in the case of "[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane."
Applications De Recherche Scientifique
Oligomerization Processes
- Vinyl- and ethynyl-trimethylsilanes, including compounds similar to [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane, have been studied for their oligomerization under various catalytic systems. These processes typically yield linear and branched dimeric and trimeric products, which are important in the synthesis of complex organic molecules (Yur'ev et al., 1979).
Grignard Syntheses
- Trimethylsilyl groups are used to protect terminal ethynyl groups in Grignard syntheses. This method is particularly useful for synthesizing complex organic compounds, demonstrating the versatility of trimethylsilyl-protected ethynyl groups (Eaborn, Thompson, & Walton, 1967).
Stereochemical Studies
- The stereochemistry of compounds like bis(trimethylsilyl)cyclohexenes has been examined through methods like nuclear magnetic resonance (NMR) and trifluoroacetolysis. These studies provide insights into the molecular structures and reactions of trimethylsilyl-substituted compounds (Wickham & Kitching, 1983).
Crystal Structure Analysis
- The crystal structure of compounds related to [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane has been determined using X-ray diffraction techniques, providing valuable information on molecular geometry and bonding (Beineke & Martin, 1969).
Synthesis of Fluoro-Aromatic Rings
- Ethynyltrimethylsilane derivatives are used in the synthesis of fluoro-aromatic rings, showcasing the compound's role in creating specialized chemical structures (Zhang, Wen, & Du, 1990).
Chiral Center Formation
- Compounds like cyclohex-2-en-R*-1-ol, which are structurally related to [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane, have been shown to control the regiospecificity in chemical reactions, leading to the formation of chiral centers (Gassman & Gremban, 1984).
Catalysis in Organic Synthesis
- Chiral (salen)TiCl2 complexes, involving trimethylsilyl groups, have been used in asymmetric additions to aldehydes, demonstrating the role of trimethylsilyl derivatives in catalysis and organic synthesis (Belokon’ et al., 1999).
Coupling Reactions in Organic Synthesis
- Alkynylsilanes, like [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane, have been used in coupling reactions mediated by Cu(I) salts. These reactions are important in the synthesis of conjugate diynes and disubstituted ethynes, highlighting the compound's utility in complex organic syntheses (Nishihara et al., 2000).
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSOMUGLNLVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane | |
CAS RN |
17988-44-2 |
Source


|
| Record name | (1-Cyclohexen-1-ylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

